molecular formula C12H8Cl6 B128732 Isodrin CAS No. 465-73-6

Isodrin

Cat. No.: B128732
CAS No.: 465-73-6
M. Wt: 364.9 g/mol
InChI Key: QBYJBZPUGVGKQQ-UHFFFAOYSA-N
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Description

Aldrin and dieldrin are insecticides with similar chemical structures. They are discussed together in this fact sheet because aldrin quickly breaks down to dieldrin in the body and in the environment. Pure aldrin and dieldrin are white powders with a mild chemical odor. The less pure commercial powders have a tan color. Neither substance occurs naturally in the environment From the 1950s until 1970, aldrin and dieldrin were widely used pesticides for crops like corn and cotton. Because of concerns about damage to the environment and potentially to human health, EPA banned all uses of aldrin and dieldrin in 1974, except to control termites. In 1987, EPA banned all uses.
Aldrin, liquid appears as a solution in oil of aldrin, a noncombustible water-insoluble solid. Used as an insecticide. Mixed with a flammable carrier solvent.
Aldrin, cast solid is a brown to white solid. If the large pieces are broken up or powdered, it is toxic by inhalation and skin absorption. It is insoluble in water and noncombustible. It is used as an insecticide.
Isodrin is a solid. This material is no longer used as a pesticide. Isomer of aldrin.
Aldrin can cause cancer according to an independent committee of scientific and health experts.
A highly poisonous substance that was formerly used as an insecticide. The manufacture and use has been discontinued in the U.S. (From Merck Index, 11th ed)

Mechanism of Action

Isodrin, also known as RCRA waste number P060, this compound (insecticide), Compound 711, or Latka 711, is an organochlorine compound that was widely used as an insecticide . Here is a detailed analysis of its mechanism of action:

Target of Action

The primary targets of this compound are insects. It was extensively used in the agricultural industry to protect crops from insect pests .

Biochemical Pathways

This compound affects several biochemical pathways in insects. It is known to be metabolized into dieldrin in biological systems . The degradation of this compound includes three pathways: the oxidation pathway, the reduction pathway, and the hydroxylation pathway, with dieldrin as a major metabolite .

Pharmacokinetics

It is known that this compound is extremely persistent in the environment due to its chemical stability and lipophilicity .

Result of Action

The result of this compound’s action is the death of the target insects. Due to its persistence and bioaccumulation, it can also cause serious environmental problems and negative effects on non-target organisms, including disruption of the endocrine system in birds and mammals, impairment of male reproductive ability, interference with sex hormones, eggshell thinning, and it is a carcinogen for humans .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. Its persistence in the environment is due to its chemical stability and lipophilicity . It is also known that the efficiency of degrading microorganisms, introduced into contaminated sites, depends on many factors such as pH, carbon and nitrogen sources, enzymes, hormones, and light .

Properties

IUPAC Name

1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H8Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h1-2,4-7H,3H2
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InChI Key

QBYJBZPUGVGKQQ-UHFFFAOYSA-N
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Canonical SMILES

C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C12H8Cl6
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Record name ALDRIN, LIQUID
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DSSTOX Substance ID

DTXSID3048104
Record name 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-
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Molecular Weight

364.9 g/mol
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Physical Description

Aldrin, liquid appears as a solution in oil of aldrin, a noncombustible water-insoluble solid. Used as an insecticide. Mixed with a flammable carrier solvent., Aldrin, cast solid is a brown to white solid. If the large pieces are broken up or powdered, it is toxic by inhalation and skin absorption. It is insoluble in water and noncombustible. It is used as an insecticide., Isodrin is a solid. This material is no longer used as a pesticide. Isomer of aldrin., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] [NIOSH], COLOURLESS CRYSTALS., Colorless to dark-brown crystalline solid with a mild chemical odor., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.]
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Boiling Point

Decomposes (NIOSH, 2023), 293 °F at 2 mmHg (decomposes) (EPA, 1998), 145 °C at 2 mm Hg, at 0.27kPa: 145 °C, decomposes, Decomposes
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Flash Point

Approximately 150F or higher (EPA, 1998)
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Solubility

0.003 % (NIOSH, 2023), less than 1 mg/mL at 75 °F (NTP, 1992), 0.027 MG/L IN WATER AT 27 °C; > 600 G/L AT 27 °C IN ACETONE, BENZENE, XYLENE, Sol in aromatics, esters, ketones, paraffins and halogenated solvents., Sol in ethanol, ether, and acetone., Moderately sol in petroleum oils, In water, 170 mg/l @ 25 °C, Solubility in water: none, 0.003%
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Density

1.6 (NIOSH, 2023) - Denser than water; will sink, 1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.6 at 20 °C/4 °C (solid), 1.6 g/cm³, 1.60
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Vapor Pressure

8e-05 mmHg (NIOSH, 2023), 6e-06 mmHg at 77 °F (EPA, 1998), 0.000012 [mmHg], 1.20X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.009, 0.00008 mmHg
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Color/Form

Colorless needles, Brown to white, crystalline solid, Colorless to dark brown crystalline solid ...

CAS No.

309-00-2, 465-73-6, 124-96-9
Record name ALDRIN, LIQUID
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Melting Point

219 °F (NIOSH, 2023), 219 °F for pure product; 120 to 140 °F for technical product. (EPA, 1998), 464 to 468 °F (EPA, 1998), 104 °C, MP: 40-60 °C /TECHNICAL GRADE ALDRIN/, 104-105 °C, 219 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Isodrin
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Isodrin
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Isodrin
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Customer
Q & A

Q1: How does isodrin exert its insecticidal activity?

A1: While the precise mechanism remains unclear, research suggests that this compound, like other cyclodienes, likely acts by antagonizing the neurotransmitter gamma-aminobutyric acid (GABA) at its receptor in insects. [] This antagonism disrupts normal nerve impulse transmission, leading to paralysis and death.

Q2: Does this compound affect GABA receptors in other species?

A2: Yes, studies have demonstrated that this compound inhibits the binding of a specific GABA(A) receptor ligand in channel catfish brain tissue, indicating an interaction with vertebrate GABA receptors as well. []

Q3: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A3: this compound's molecular formula is C12H8Cl6, and its molecular weight is 364.9 g/mol. Spectroscopic data, including 13C-NMR chemical shifts, has been extensively investigated to understand the influence of ring compression and chlorine atoms on the compound's structure. []

Q4: Is there information available about this compound's performance and applications under various conditions?

A4: Due to its environmental persistence and toxicity concerns, this compound is no longer widely used or manufactured. Consequently, information regarding its material compatibility and stability under various conditions is limited in recent scientific literature.

Q5: Are there any known catalytic properties or applications of this compound?

A5: this compound is not known to possess catalytic properties and has not been reported to be used in catalytic applications. Its primary use was as an insecticide, but due to environmental concerns, its use has been largely phased out.

Q6: Have computational methods been used to study this compound?

A6: Yes, computational chemistry, including semi-empirical calculations (PM3-MNDO, AM1, and MNDO), has been employed to study the mechanism of skeletal rearrangements observed in this compound under acidic conditions. These calculations provided insights into the optimized geometry of the reactant, products, intermediates, and transition states involved in the reaction pathway. []

Q7: How do structural modifications of this compound impact its insecticidal activity?

A7: Studies focusing on SAR of this compound and related cyclodienes primarily investigate the effects of dechlorination and substituent changes on their reactivity and biological activity. Research on the synthesis and properties of dechlorinated this compound derivatives provides valuable insights into the relationship between structure and reactivity. [] Additionally, the synthesis and characterization of mammalian metabolites of this compound, such as syn-12-hydroxythis compound, contribute to understanding the metabolic fate and potential toxicity of these compounds. []

Q8: What is the current regulatory status of this compound?

A8: Due to its persistent nature and potential for bioaccumulation, the use of this compound is restricted or banned in many countries.

Q9: Is there information available on the pharmacokinetics and pharmacodynamics of this compound?

A9: While early studies may exist, recent research on the PK/PD of this compound, including its absorption, distribution, metabolism, and excretion (ADME) in living organisms, is limited due to its restricted use.

Q10: Are there studies investigating the in vitro and in vivo efficacy of this compound?

A11: Early research focused on evaluating the efficacy of this compound against various insect pests, including cutworms in asparagus fields, [] bark beetles, [, ] and the maize stalk borer. [] These studies involved topical application, soil incorporation, and assessment of insecticidal activity and residual effects.

Q11: Is there evidence of insect resistance developing to this compound?

A12: Yes, field trials conducted to assess the effectiveness of various insecticides, including this compound, against the onion maggot (Hylemya antique) revealed that the efficacy of this compound and other insecticides varied significantly depending on the soil type and location. These findings suggest the potential development of insecticide resistance in certain insect populations. []

Q12: What are the known toxicological effects of this compound?

A13: this compound is classified as a persistent organic pollutant (POP) due to its long environmental persistence and potential to bioaccumulate in fatty tissues. Exposure to this compound can lead to various health problems in animals, including neurotoxicity and liver damage. []

Q13: Are there any drug delivery systems or targeting strategies associated with this compound?

A13: this compound is not typically considered for drug delivery or targeting applications. Its historical use as a pesticide primarily involved direct application to crops or soil.

Q14: Are there any biomarkers associated with this compound exposure or effects?

A14: While specific biomarkers for this compound exposure might exist, they are not extensively explored in the provided research.

Q15: What analytical methods are used to detect and quantify this compound?

A16: Analytical methods employed to detect and quantify this compound and other organochlorine pesticides in various matrices include gas chromatography coupled with electron capture detection (GC-ECD) [] and gas chromatography-mass spectrometry (GC-MS) techniques. [, , ]

Q16: What is the environmental fate of this compound?

A17: this compound is highly persistent in the environment and can persist in soil and sediment for extended periods. [, ] Its degradation pathways are complex and depend on various environmental factors, including microbial activity and the presence of other chemicals.

Q17: Have the analytical methods used for this compound analysis been validated?

A17: While specific validation details are not provided in all studies, analytical methods employed for detecting and quantifying this compound in environmental and biological samples generally undergo validation procedures to ensure their accuracy, precision, and reliability.

Q18: What quality control measures are relevant to this compound research?

A18: Due to the hazardous nature of this compound, strict safety protocols and quality control measures are essential in all stages of research involving this compound.

Q19: What resources are available for researching this compound and related compounds?

A19: Research on this compound and other organochlorine pesticides often utilizes advanced analytical instruments, such as gas chromatographs coupled with mass spectrometers (GC-MS) and high-resolution mass spectrometers (HRMS), for detection and quantification. Additionally, access to specialized databases and libraries of chemical structures and properties is crucial for compound identification and data analysis.

Q20: How does this compound research intersect with other scientific disciplines?

A20: Research on this compound has implications for various fields, including:

    Q21: Can you elaborate on the role of sesamex in relation to this compound toxicity?

    A32: Studies have revealed that sesamex, a known insecticide synergist, can either synergize or antagonize the toxicity of this compound and its photoisomers in houseflies, depending on the specific compound and insect strain. The synergistic effect is attributed to the inhibition of this compound detoxification by enzyme systems that are typically stimulated by phenobarbital. []

    Q22: What is the significance of this compound metabolites in toxicological studies?

    A33: Synthesizing and characterizing this compound metabolites, such as syn-12-hydroxythis compound and anti-12-hydroxyendrin, are crucial for understanding the metabolic fate and potential toxicity of this compound in mammals. [] These metabolites can be used as reference standards in analytical methods to assess this compound exposure and biotransformation in biological systems.

    Q23: What are the implications of finding this compound in environmental samples today?

    A34: The detection of this compound in environmental samples, despite its restricted use, highlights its persistent nature and potential for long-range atmospheric transport. [] This finding emphasizes the importance of continued monitoring and assessment of its ecological risks, even in regions where its use has been discontinued.

    Q24: How does this compound differ from its related compound, aldrin?

    A35: While both are chlorinated cyclodiene insecticides, they exhibit structural differences that influence their reactivity and biological activity. This compound has a double bond in its structure, while aldrin does not. Additionally, their metabolic pathways and toxicological profiles differ. [, ]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.